2-(1,3-dioxoisoindol-2-yl)-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide
Description
The compound 2-(1,3-dioxoisoindol-2-yl)-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide features a hybrid architecture combining a phthalimide (1,3-dioxoisoindole) moiety linked via an acetamide bridge to a 6-methyl-3-prop-2-ynyl-substituted benzothiazole scaffold. The phthalimide group is known for its planar aromatic structure and hydrogen-bonding capabilities , while the benzothiazole core is prevalent in medicinal chemistry due to its electronic versatility and bioactivity .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c1-3-10-23-16-9-8-13(2)11-17(16)28-21(23)22-18(25)12-24-19(26)14-6-4-5-7-15(14)20(24)27/h1,4-9,11H,10,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQKRYSFIMOCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoindoline Moiety: This step involves the reaction of phthalic anhydride with ammonia or primary amines to form isoindoline derivatives.
Benzothiazole Formation: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with aldehydes or ketones.
Coupling Reaction: The final step involves coupling the isoindoline and benzothiazole derivatives with an acetamide linker. This can be achieved through amide bond formation using reagents such as carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline moiety, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety may yield benzothiazole sulfoxides, while reduction of the isoindoline carbonyl groups may produce isoindoline alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(1,3-dioxoisoindol-2-yl)-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety, for example, is known to interact with various biological targets, potentially inhibiting enzyme activity or altering signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Acetamide Derivatives
Key Observations :
- The target compound’s 1,3-dioxoisoindol-2-yl group is shared with compounds in , enabling π-π stacking and hydrogen bonding.
- Prop-2-ynyl substitution on benzothiazole is unique, offering alkyne reactivity absent in analogs like or .
- Compared to thioether-linked phthalimide derivatives , the acetamide bridge in the target may enhance solubility and conformational flexibility.
Key Observations :
- The target compound’s synthesis may involve EDC-mediated coupling (as in ) or click chemistry (propynyl group enabling CuAAC, as in ).
- Phthalimide incorporation aligns with methods using phthalic anhydride and hydrazides , but the acetamide bridge suggests a distinct stepwise approach.
Physicochemical and Electronic Properties
- Planarity and Hydrogen Bonding : The dioxoisoindole moiety enhances planarity, promoting crystal packing and intermolecular interactions, as seen in related phthalimide derivatives .
- Solubility : The propynyl group may reduce solubility compared to methoxy- or pyridine-substituted analogs , but the acetamide bridge could mitigate this through polar interactions.
- Electronic Effects : The electron-withdrawing phthalimide group may stabilize the benzothiazole’s π-system, contrasting with electron-donating groups in .
Biological Activity
2-(1,3-Dioxoisoindol-2-yl)-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
The compound is characterized by the following chemical properties:
- Molecular Formula : C17H15N3O3S
- Molecular Weight : 348.665 g/mol
- Density : 1.36 g/cm³
- Boiling Point : 580.1°C at 760 mmHg
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antimicrobial and anticancer properties. The following sections detail specific studies and findings.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of compounds related to the isoindole structure, which suggests that 2-(1,3-dioxoisoindol-2-yl)-N-(6-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide may exhibit similar properties.
- Antibacterial Activity :
- Antifungal Activity :
Anticancer Activity
The anticancer potential of isoindole derivatives has been extensively researched, with some studies indicating that these compounds can inhibit cancer cell proliferation.
- Mechanism of Action :
- The proposed mechanism involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. For instance, compounds similar to 2-(1,3-dioxoisoindol-2-yl)-N-(6-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide have been shown to induce apoptosis in cancer cells by activating caspase pathways .
Study 1: Synthesis and Screening
A recent study synthesized a series of isoindole derivatives and evaluated their biological activities. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, supporting the hypothesis that structural modifications can enhance biological activity .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship of isoindole compounds revealed that modifications at specific positions significantly influenced their biological activities. For example, substituents on the benzothiazole ring enhanced both antibacterial and anticancer activities .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O3S |
| Molecular Weight | 348.665 g/mol |
| Density | 1.36 g/cm³ |
| Boiling Point | 580.1°C |
| Antibacterial Activity | Effective against S. aureus and P. aeruginosa |
| Antifungal Activity | Effective against C. albicans |
| Anticancer Mechanism | Induces apoptosis via caspase activation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1,3-dioxoisoindol-2-yl)-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide, and how can yield be maximized?
- Methodology :
- Step 1 : React 6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-amine with phthalic anhydride derivatives to introduce the isoindole-1,3-dione moiety via nucleophilic substitution.
- Step 2 : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for coupling reactions, as demonstrated in analogous benzothiazole-acetamide syntheses .
- Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) and purify via recrystallization (ethanol or DMF/EtOH mixtures). Typical yields range from 22% (multi-step) to 60% (single-step) depending on solvent and catalyst selection .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Key Data :
- IR : Peaks at ~1670–1680 cm⁻¹ (C=O stretch of acetamide/phthalimide), ~1250–1300 cm⁻¹ (C–N/C–O stretches) .
- <sup>1</sup>H NMR : Look for characteristic signals:
- δ 5.38–5.48 ppm (methylene protons adjacent to triazole/phthalimide).
- δ 7.20–8.40 ppm (aromatic protons from benzothiazole and phthalimide) .
- HRMS : Confirm molecular ion [M+H]<sup>+</sup> with <1 ppm error (e.g., C21H18N5O4: 404.1359 calculated vs. 404.1348 observed) .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving the Z/E isomerism of the benzothiazol-2-ylidene acetamide moiety?
- Structural Insights :
- The compound’s planar benzothiazole and non-planar phthalimide groups create torsional strain, complicating X-ray refinement. Use SHELXL for small-molecule refinement, leveraging Hirshfeld atom refinement (HAR) for accurate H-atom placement .
- Intermolecular interactions (e.g., C–H⋯O, π-π stacking) stabilize the crystal lattice but require high-resolution data (<1.0 Å) to resolve disorder in prop-2-ynyl substituents .
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Approach :
- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., phthalimide carbonyls as H-bond acceptors).
- Dock the compound into protein targets (e.g., kinases) using AutoDock Vina, focusing on benzothiazole-thiazole interactions observed in analogous bioactive derivatives .
Q. What strategies address contradictions in biological activity data for benzothiazole-phthalimide hybrids?
- Case Study :
- If in vitro assays show inconsistent IC50 values (e.g., anticancer vs. antimicrobial), validate via:
- Dose-response curves (3–5 replicates) to rule out assay variability.
- Metabolic stability tests (hepatic microsomes) to assess if rapid degradation skews results .
Methodological Considerations
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- Protocol :
- Accelerated Degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Monitor via HPLC (C18 column, acetonitrile/water gradient).
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Phthalimide moieties are prone to hydrolysis at pH >10 .
Q. What experimental controls are critical when analyzing structure-activity relationships (SAR) in this series?
- Controls :
- Positive Controls : Use known benzothiazole inhibitors (e.g., riluzole for neuroprotective activity).
- Negative Controls : Synthesize and test the des-phthalimide analog to isolate the benzothiazole’s contribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
